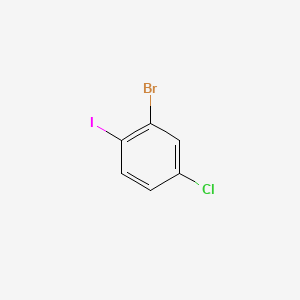

2-Bromo-4-chloro-1-iodobenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-bromo-4-chloro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHXFDQEFKFYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548169 | |

| Record name | 2-Bromo-4-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31928-44-6 | |

| Record name | 2-Bromo-4-chloro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31928-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloro-1-iodobenzene

CAS Number: 31928-44-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-1-iodobenzene, a halogenated aromatic compound with significant potential in organic synthesis and drug discovery. This document consolidates its chemical identity, physical and chemical properties, safety and handling protocols, and known applications, presenting the information in a structured and accessible format for laboratory and development settings.

Chemical Identity and Structure

This compound is a tri-substituted benzene derivative featuring three different halogen atoms: bromine, chlorine, and iodine.[1] This unique substitution pattern imparts a distinct reactivity profile, making it a valuable building block in synthetic chemistry.[2] The positions of the halogens on the benzene ring are crucial to its chemical behavior, with the iodine atom being the most susceptible to metal-catalyzed coupling reactions, followed by bromine, and then chlorine.[2]

Below is a summary of its key identifiers:

| Parameter | Value |

| CAS Number | 31928-44-6 |

| Molecular Formula | C₆H₃BrClI |

| Molecular Weight | 317.35 g/mol [2][3][4] |

| IUPAC Name | This compound[2] |

| Synonyms | 1-Iodo-2-bromo-4-chlorobenzene, 2-Bromo-1-iodo-4-chlorobenzene, Benzene, 2-bromo-4-chloro-1-iodo-[1][2] |

| InChI | InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H[1][2] |

| InChIKey | CXHXFDQEFKFYQJ-UHFFFAOYSA-N[1][2] |

| SMILES | C1=CC(=C(C=C1Cl)Br)I[2] |

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a white, colorless, or yellow crystalline substance.[2][5] Its physical properties are characteristic of halogenated aromatic hydrocarbons.

| Property | Value | Source |

| Physical State | Solid to liquid (varies by grade) | [2] |

| Appearance | White or colorless to yellow crystalline substance | [2] |

| Melting Point | 32-35°C or 39-42°C (varies by source) | [2] |

| Boiling Point | 278.9 ± 20.0°C at 760 mmHg | [2] |

| Purity | >96.0% (GC) to 98% (HPLC) | [1][5][6] |

Synthesis and Reactivity

The primary synthetic route to this compound involves a diazotization-iodination sequence starting from 2-bromo-4-chloroaniline.[7][8] The reactivity of the three halogen substituents differs significantly, allowing for selective functionalization. The C-I bond is the most reactive towards cross-coupling reactions, followed by the C-Br bond, and finally the C-Cl bond.[2] This differential reactivity makes it a versatile substrate for sequential, site-selective modifications.

A common experimental protocol for its synthesis is detailed below:

Experimental Protocol: Synthesis via Diazotization of 2-Bromo-4-chloroaniline [7]

-

Diazonium Salt Formation:

-

Suspend 2-bromo-4-chloroaniline (10 g, 48 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (35 mL).

-

Cool the suspension to -15°C using a dry ice/methanol bath.

-

Slowly add a solution of sodium nitrite (3.6 g, 52 mmol) in water (20 mL) dropwise over 20 minutes, maintaining the temperature between -15°C and 0°C.

-

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (73 g, 0.44 mol) in water (220 mL).

-

Gradually add the diazonium salt solution to the potassium iodide solution at room temperature over 10 minutes.

-

Stir the reaction mixture at room temperature for 6 hours, then let it stand overnight.

-

-

Work-up and Purification:

-

Add dichloromethane (200 mL) to the reaction mixture.

-

Add sodium hydrogensulfite (2 g) to quench any remaining iodine.

-

Separate the organic layer and wash it with a 10% sodium hydrogensulfite aqueous solution (100 mL) followed by saturated brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane) to obtain this compound as a white crystalline solid (yield: 12.4 g, 81%).

-

A logical workflow for this synthesis is depicted in the following diagram:

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][8] Its tri-halogenated structure allows for the introduction of various functional groups through selective cross-coupling reactions.

-

Organic Synthesis: It is a versatile building block for constructing complex organic molecules due to its multiple reactive sites.[8] It has been used in the synthesis of phenothiazines via tandem iron-catalyzed C-S/C-N cross-coupling reactions.[9]

-

Medicinal Chemistry: The compound's structure provides a scaffold for the development of novel drug candidates.[8]

-

Materials Science: The presence of multiple halogens suggests potential applications in the development of liquid crystals and organic electronics.[8]

-

Reference Standard: High-purity grades of this compound are used as a reference standard in analytical techniques.[8]

The differential reactivity of the halogens can be exploited in sequential cross-coupling reactions, as illustrated in the following conceptual pathway:

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[10][11]

Hazard Statements: [2][11][12]

Precautionary Measures:

| Precaution Category | Recommended Actions |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles, and a lab coat.[10][12][13] Use a dust respirator if handling as a powder.[13] |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood.[10][13] Ensure eyewash stations and safety showers are readily accessible.[12] |

| Handling | Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapor.[10] Wash hands thoroughly after handling.[13] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[10][13] Keep away from strong oxidizing agents, strong acids, and bases.[10] |

| Disposal | Dispose of in accordance with local, state, and federal regulations.[13] This may involve incineration in a chemical incinerator with an afterburner and scrubber.[13] |

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek medical attention.[11][12]

-

In case of skin contact: Wash off immediately with plenty of soap and water.[12][13] If irritation persists, seek medical attention.[12][13]

-

If inhaled: Remove to fresh air.[12][13] If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Rinse mouth with water.[13] Do not induce vomiting. Seek medical attention.[13]

The following diagram outlines the general workflow for safe handling and emergency response:

References

- 1. CAS 31928-44-6: this compound [cymitquimica.com]

- 2. This compound (31928-44-6) for sale [vulcanchem.com]

- 3. scbt.com [scbt.com]

- 4. 31928-44-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound | 31928-44-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. aksci.com [aksci.com]

- 7. This compound | 31928-44-6 [chemicalbook.com]

- 8. Buy this compound | 31928-44-6 [smolecule.com]

- 9. This compound 31928-44-6 In Bulk Supply, Best Price [minstargroup.com]

- 10. matrixscientific.com [matrixscientific.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.nl [fishersci.nl]

- 13. This compound | CAS#:31928-44-6 | Chemsrc [chemsrc.com]

Technical Guide: Physical Properties of 2-Bromo-4-chloro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-4-chloro-1-iodobenzene (CAS No. 31928-44-6), a halogenated aromatic compound with significant applications in organic synthesis, particularly as an intermediate in the preparation of complex molecules for pharmaceutical and materials science research. This document details the compound's key physical constants, provides methodologies for their experimental determination, and outlines a common synthetic route.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClI | [1][2][3] |

| Molecular Weight | 317.36 g/mol | [1][3][4] |

| Melting Point | 32-35 °C | [5] |

| Boiling Point | 278.9 °C at 760 mmHg | [5] |

| Density | ~2.3 g/cm³ | [5] |

| Appearance | White needle-like crystals | [5] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in methanol and most common organic solvents. | [6] |

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Principle: The temperature at which the solid phase of a substance transitions to the liquid phase at atmospheric pressure is its melting point. Pure crystalline solids exhibit a sharp melting point range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.[7]

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.[8]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

-

For accuracy, the determination should be repeated at least twice, and the average value reported.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or other suitable heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount (a few milliliters) of liquid this compound is placed in a small test tube.[9]

-

A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[10]

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with a high-boiling point liquid like mineral oil).[10]

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][10]

Determination of Density

Principle: Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which this compound is insoluble (e.g., water)

Procedure:

-

A known mass of solid this compound is accurately weighed using an analytical balance.

-

A known volume of an appropriate inert liquid (e.g., water, given the compound's insolubility) is placed in a graduated cylinder, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

The new volume in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the displaced liquid, which is equal to the volume of the solid.[12]

-

The density is calculated by dividing the mass of the solid by its determined volume.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Spatula

-

Graduated pipette

-

Vortex mixer (optional)

Procedure:

-

A small, measured amount (e.g., 10 mg) of this compound is placed into a series of test tubes.[13]

-

A known volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, methanol, acetone, dichloromethane) is added to each test tube.[14]

-

The mixture is agitated vigorously (e.g., using a vortex mixer or by shaking) for a set period to ensure thorough mixing.[14]

-

The mixture is then allowed to stand, and a visual observation is made to determine if the solid has completely dissolved.

-

The compound is classified as soluble, partially soluble, or insoluble in the respective solvent. For a more quantitative analysis, the maximum mass of the solute that can be dissolved in a given volume of solvent at a specific temperature can be determined.

Synthesis Workflow

A common method for the synthesis of this compound involves the diazotization of 2-bromo-4-chloroaniline, followed by a Sandmeyer-type reaction with potassium iodide.[15]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as a skin and eye irritant.[3][16] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. fishersci.no [fishersci.no]

- 2. scbt.com [scbt.com]

- 3. fishersci.nl [fishersci.nl]

- 4. 31928-44-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Buy this compound | 31928-44-6 [smolecule.com]

- 6. This compound (31928-44-6) for sale [vulcanchem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. kbcc.cuny.edu [kbcc.cuny.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. This compound | 31928-44-6 [chemicalbook.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-Bromo-4-chloro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and a potential synthesis route for 2-Bromo-4-chloro-1-iodobenzene, a halogenated aromatic compound with applications in organic synthesis and as a building block in the development of novel pharmaceutical agents and materials.

Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₃BrClI |

| Molecular Weight | 317.35 g/mol |

| CAS Number | 31928-44-6 |

A logical relationship diagram illustrating the constituent atoms of this compound is provided below.

Experimental Protocols

A plausible and effective method for the synthesis of this compound is the Sandmeyer reaction. This well-established reaction facilitates the conversion of a primary aromatic amine to an aryl halide via a diazonium salt intermediate. The following protocol outlines a hypothetical procedure for the synthesis of this compound from 4-chloro-2-bromoaniline.

2.1. Synthesis of this compound via Sandmeyer Reaction

This procedure involves two main stages: the diazotization of 4-chloro-2-bromoaniline and the subsequent substitution with iodine.

Materials:

-

4-chloro-2-bromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Thiosulfate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

Part A: Diazotization of 4-chloro-2-bromoaniline

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-chloro-2-bromoaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to a temperature between -15°C and 0°C using an ice-salt bath. Vigorous stirring is essential to maintain a fine suspension.

-

Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension using a dropping funnel. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 0°C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0°C for approximately 50 minutes to ensure the complete formation of the diazonium salt.

Part B: Iodination

-

In a separate beaker, prepare a solution of potassium iodide in deionized water.

-

Slowly add the previously prepared cold diazonium salt solution to the potassium iodide solution with continuous stirring. A dark precipitate may form, and nitrogen gas will evolve.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature (around 20°C) and continue stirring for approximately 6 hours to ensure the reaction goes to completion.

-

The crude product can then be isolated by extraction with an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium thiosulfate solution to remove any remaining acid and unreacted iodine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization from a suitable solvent system.

The following diagram illustrates the general workflow for this synthesis.

Technical Guide: Synthesis of 2-Bromo-4-chloro-1-iodobenzene via Diazotization of 2-Bromo-4-chloroaniline

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a reliable synthesis route for 2-Bromo-4-chloro-1-iodobenzene, starting from 2-bromo-4-chloroaniline. The core of this transformation is a Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by the substitution of the diazonium group with an iodide.[1][2][3] This method is a cornerstone in synthetic organic chemistry for introducing a wide range of functionalities onto an aromatic ring that are often not achievable through direct substitution methods.[3][4]

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

-

Diazotization: The amino group of 2-bromo-4-chloroaniline is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures.[5]

-

Iodination: The resulting diazonium salt is then treated with a potassium iodide solution, which displaces the diazonium group to yield the final product, this compound.[6]

Starting Material: 2-Bromo-4-chloroaniline Intermediate: 2-Bromo-4-chlorobenzene diazonium salt Final Product: this compound

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale synthesis based on the primary literature.[6]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles | Role | Yield |

| 2-Bromo-4-chloroaniline | C₆H₅BrClN | 206.47 | 10 g | 48 mmol | Starting Material | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 3.6 g | 52 mmol | Diazotizing Agent | - |

| Concentrated HCl | HCl | 36.46 | 50 mL | - | Acid/Solvent | - |

| Potassium Iodide | KI | 166.00 | 73 g | 440 mmol | Iodine Source | - |

| This compound | C₆H₃BrClI | 317.35 | 12.4 g | 39 mmol | Final Product | 81% |

Detailed Experimental Protocol

This protocol is adapted from a documented laboratory procedure.[6]

1. Preparation of the Diazonium Salt

-

In a suitable reaction vessel, suspend 2-bromo-4-chloroaniline (10 g, 48 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (35 mL).

-

Cool the suspension to -15°C using a dry ice/methanol bath.

-

Prepare a solution of sodium nitrite (3.6 g, 52 mmol) in water (20 mL).

-

Add the sodium nitrite solution dropwise to the cooled aniline suspension over a period of 20 minutes, ensuring the temperature is maintained at -15°C.

-

After the addition is complete, allow the mixture to stir and warm to 0°C over 30 minutes. The formation of the diazonium salt is observed.

2. Iodination Reaction

-

In a separate, larger flask, prepare a solution of potassium iodide (73 g, 0.44 mol) in water (220 mL).

-

Gradually add the previously prepared cold diazonium salt solution to the potassium iodide solution at room temperature over approximately 10 minutes. Vigorous nitrogen gas evolution will be observed.

-

Stir the resulting reaction mixture at room temperature for 6 hours, and then let it stand overnight to ensure the reaction goes to completion.

3. Work-up and Purification

-

To the reaction mixture, add dichloromethane (200 mL) to extract the organic product.

-

Add sodium hydrogensulfite (2 g) to the mixture to quench any excess iodine generated during the reaction.

-

Separate the organic layer. Wash it sequentially with a 10% aqueous solution of sodium hydrogensulfite (100 mL) and a saturated brine solution (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent (dichloromethane) by rotary evaporation to obtain a red liquid crude product.

-

Purify the crude product using column chromatography on silica gel with hexane as the eluent.

-

The final product, this compound, is obtained as a white needle-like crystal (12.4 g, 81% yield).[6]

Synthesis Workflow Visualization

The diagram below illustrates the key steps and transformations in the synthesis process.

Caption: Reaction pathway from 2-bromo-4-chloroaniline to the final product.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. This compound | 31928-44-6 [chemicalbook.com]

Core Physicochemical and Spectroscopic Data

An In-depth Technical Guide to 1-Bromo-3-chloro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-3-chloro-5-iodobenzene (CAS No. 13101-40-1), a tri-halogenated aromatic compound. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the development of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The presence of three different halogens on the benzene ring allows for selective, sequential reactions, offering a versatile platform for molecular design.[2]

The fundamental properties of 1-bromo-3-chloro-5-iodobenzene are summarized below. This data is essential for its application in synthetic protocols and for the characterization of its derivatives.

| Property | Value |

| IUPAC Name | 1-Bromo-3-chloro-5-iodobenzene |

| Synonyms | Benzene, 1-bromo-3-chloro-5-iodo-; 3-Bromo-5-chloroiodobenzene |

| CAS Number | 13101-40-1[3][4] |

| Molecular Formula | C₆H₃BrClI[2][3] |

| Molecular Weight | 317.35 g/mol [3][4] |

| Appearance | White to brown crystalline powder[2][5] |

| Melting Point | 85.8 °C to 97.4 °C (range from different sources)[1][6] |

| Boiling Point | 280.4 ± 25.0 °C (at 760 Torr)[1] |

| Density | 2.272 ± 0.06 g/cm³[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (s, 1H); 7.65 (s, 1H); 7.49 (s, 1H)[6] |

Experimental Protocols: Synthesis

1-bromo-3-chloro-5-iodobenzene can be synthesized via a multi-step pathway starting from either benzene or aniline.[3][6][7] Below is a detailed protocol for a six-stage synthesis originating from aniline.[6][8] This pathway utilizes electrophilic aromatic substitution, with protecting groups guiding the regioselectivity of the halogenation steps.

Six-Step Synthesis from Aniline

This synthesis involves the protection of the amine group, followed by sequential halogenation, and finally deamination to yield the target compound.

Step 1: Acetylation of Aniline to Acetanilide

-

Aniline is reacted with acetic anhydride to form acetanilide. This protects the amino group and moderates its activating effect.

Step 2: Bromination of Acetanilide

-

Acetanilide is brominated using bromine in acetic acid to yield 4-bromoacetanilide. The acetamido group directs the substitution to the para position.

Step 3: Chlorination of 4-Bromoacetanilide

-

4-bromoacetanilide is chlorinated to produce 4-bromo-2-chloroacetanilide.[8]

Step 4: Hydrolysis to 4-Bromo-2-chloroaniline

-

The amide group of 4-bromo-2-chloroacetanilide is hydrolyzed using an acid catalyst (e.g., HCl in ethanol) to give 4-bromo-2-chloroaniline.[6]

Step 5: Iodination of 4-Bromo-2-chloroaniline

-

The synthesis continues with the iodination of 4-bromo-2-chloroaniline. A solution of iodine monochloride is added to a mixture of 4-bromo-2-chloroaniline in glacial acetic acid.[9] The reaction mixture is then heated, and excess iodine is removed by adding a saturated sodium bisulfite solution.[9] The product, 4-bromo-2-chloro-6-iodoaniline, is purified by recrystallization.[9]

Step 6: Deamination to 1-Bromo-3-chloro-5-iodobenzene

-

The final step is the removal of the amine group. 4-bromo-2-chloro-6-iodoaniline is dissolved in ethanol, followed by the addition of concentrated sulfuric acid.[6] A diazotization reaction followed by reduction (e.g., with hypophosphorous acid, although the reference describes a deamination reaction) removes the amino group to yield the final product, 1-bromo-3-chloro-5-iodobenzene.[6][8] The overall yield for this multi-step synthesis has been reported to be approximately 8.09%.[6]

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry. The incorporation of halogens into a molecule can influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The Role of Halogen Bonding

1-bromo-3-chloro-5-iodobenzene is a prime candidate for leveraging halogen bonding in rational drug design. Halogen bonding is a noncovalent interaction between a covalently bonded halogen atom (the Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom in a protein).[10][11] A region of positive electrostatic potential, known as a "σ-hole," exists on the halogen atom opposite the covalent bond, which facilitates this interaction.[10]

The strength of the halogen bond increases from chlorine to iodine.[11] Therefore, a molecule like 1-bromo-3-chloro-5-iodobenzene offers multiple potential halogen bond donor sites of varying strengths, which can be exploited to enhance binding affinity and selectivity for a protein target.[10]

This tri-substituted scaffold serves as a versatile intermediate for creating a wide array of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its utility in drug discovery is underscored by the increasing recognition of halogen bonding as a powerful tool for optimizing lead compounds to achieve higher potency and selectivity.[10][12][13]

References

- 1. Cas 13101-40-1,1-BROMO-3-CHLORO-5-IODOBENZENE | lookchem [lookchem.com]

- 2. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 3. 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 [sigmaaldrich.com]

- 6. medium.com [medium.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. namiki-s.co.jp [namiki-s.co.jp]

- 13. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of 2-Bromo-4-chloro-1-iodobenzene: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-bromo-4-chloro-1-iodobenzene. In the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this halogenated aromatic compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational methods and are intended to serve as a reference for spectral analysis. The solvent for these predictions is deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-3 | 7.95 | Doublet (d) | 2.3 |

| H-5 | 7.51 | Doublet of Doublets (dd) | 8.5, 2.3 |

| H-6 | 7.15 | Doublet (d) | 8.5 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-1 (C-I) | 95.1 |

| C-2 (C-Br) | 114.2 |

| C-3 (C-H) | 141.2 |

| C-4 (C-Cl) | 134.5 |

| C-5 (C-H) | 132.0 |

| C-6 (C-H) | 130.1 |

Structural and Signaling Pathway Visualization

The chemical structure of this compound and the through-bond coupling relationships between its aromatic protons are depicted in the following diagram.

Caption: Structure of this compound and its proton coupling pathways.

Experimental Protocols

The following section outlines a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.

Sample Preparation

-

For ¹H NMR: Accurately weigh 5-10 mg of this compound into a clean, dry 5 mm NMR tube.

-

For ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is required. Accurately weigh 20-50 mg of the compound into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.

-

Cap the NMR tube and gently agitate or vortex the sample until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a new, clean NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

-

Locking and Shimming:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of approximately -2 to 12 ppm is generally adequate for most organic compounds.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled one-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

Spectral Width: A spectral width of approximately 0 to 220 ppm is standard for most organic molecules.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2 seconds is common.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is typically set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Perform peak picking to identify the precise chemical shifts of all signals in both ¹H and ¹³C spectra.

Experimental Workflow

The logical flow for NMR sample preparation and data acquisition is outlined below.

Caption: Generalized workflow for NMR spectroscopic analysis.

A Comprehensive Technical Guide to the Solubility of 2-Bromo-4-chloro-1-iodobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-Bromo-4-chloro-1-iodobenzene, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. The provided protocols and data presentation templates are designed to be directly implemented in a laboratory setting.

Introduction to this compound

This compound is a polysubstituted aromatic halide. Its structure, featuring three different halogen atoms on a benzene ring, makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the C-I, C-Br, and C-Cl bonds can be exploited. Understanding its solubility is crucial for reaction setup, purification processes such as recrystallization and chromatography, and formulation development.

Chemical Structure:

Qualitative and Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound, a relatively nonpolar molecule, is expected to be soluble in a variety of organic solvents and insoluble in water.[1] Halogenated hydrocarbons, in general, tend to dissolve in organic solvents because the intermolecular attractions between the haloalkane and solvent molecules are similar in strength to those in the separate components. Available data confirms that this compound is soluble in methanol and most common organic solvents.[2][3]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Alcohols | Methanol | 25 | Soluble[2][3] | |

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Ketones | Acetone | 25 | ||

| Ethers | Diethyl Ether | 25 | ||

| Tetrahydrofuran (THF) | 25 | |||

| Esters | Ethyl Acetate | 25 | ||

| Aromatic Hydrocarbons | Toluene | 25 | ||

| Benzene | 25 | |||

| Halogenated Solvents | Dichloromethane | 25 | ||

| Chloroform | 25 | |||

| Apolar Solvents | Hexane | 25 | ||

| Cyclohexane | 25 | |||

| Aqueous | Water | 25 | Insoluble[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal equilibrium method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Pipettes and general laboratory glassware

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial.

-

Pipette a known volume of the desired organic solvent into the vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling and Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any suspended solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Analytical Measurement:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Logical Pathway for Qualitative Solubility Testing

For rapid screening or when a full quantitative analysis is not required, a qualitative solubility test can be performed. The following diagram illustrates a logical decision-making process for classifying the solubility of a compound.

References

The Dawn of Aromatic Halogenation: A Technical Guide to the Discovery and History of Halogenated Benzene Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzene intermediates are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their unique reactivity and ability to participate in a wide array of cross-coupling reactions have made them indispensable synthons for the construction of complex molecular architectures. This technical guide delves into the core discoveries that unlocked the potential of these intermediates, tracing their history from early electrophilic additions to the nuanced transformations of diazonium salts. We will explore the seminal reactions, the brilliant minds behind them, and the experimental protocols that laid the groundwork for contemporary synthetic strategies.

Direct Electrophilic Halogenation: The First Gateway

The direct substitution of a hydrogen atom on a benzene ring with a halogen was one of the earliest methods for preparing halogenated benzenes. This class of reactions, known as electrophilic aromatic substitution (EAS), is a cornerstone of aromatic chemistry.

Historical Context and Key Discoveries

The theoretical framework for understanding the unique stability and reactivity of benzene was laid by August Kekulé in 1865 with his proposal of a cyclic, conjugated structure. This opened the door for systematic investigations into its chemical transformations. While early experiments in the 19th century demonstrated the possibility of halogenating benzene, it was the work of chemists like Charles Friedel and James Crafts in 1877 that highlighted the crucial role of catalysts in activating the halogenating agent. They discovered that Lewis acids, such as aluminum chloride and ferric chloride, could dramatically increase the electrophilicity of halogens, making the substitution reaction feasible under practical laboratory conditions.

Reaction Mechanism

The currently accepted mechanism for electrophilic aromatic halogenation involves three key steps:

-

Generation of the Electrophile: The Lewis acid catalyst polarizes the halogen molecule (e.g., Br₂ or Cl₂), creating a highly reactive electrophilic species.

-

Nucleophilic Attack by the Benzene Ring: The π-electron system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step temporarily disrupts the aromaticity of the ring.

-

Deprotonation and Restoration of Aromaticity: A weak base, often the halide-Lewis acid complex, removes a proton from the carbon atom bearing the new halogen substituent, restoring the stable aromatic π-system.

Quantitative Data: Yield and Selectivity

The efficiency and regioselectivity of electrophilic halogenation are highly dependent on the nature of the substrate (any existing substituents on the benzene ring), the halogenating agent, the catalyst, and the reaction conditions. The following tables summarize representative data for these reactions.

Table 1: Yields for the Monobromination of Benzene with Various Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield of Bromobenzene (%) |

| FeBr₃ | None (excess Benzene) | 25 | ~65-75 |

| AlCl₃ | CS₂ | 0 | ~70 |

| Zeolite H-beta | Dichloromethane | 25 | >95 |

Note: Yields can vary based on specific reaction times and stoichiometry.

Table 2: Regioselectivity in the Chlorination of Toluene under Different Catalytic Conditions

| Catalyst | Temperature (°C) | ortho-Chlorotoluene (%) | para-Chlorotoluene (%) | meta-Chlorotoluene (%) |

| FeCl₃ | 20 | 59 | 41 | <1 |

| AlCl₃ | 20 | 62 | 38 | <1 |

| TiCl₄ | 20 | 72 | 28 | <1 |

| ZnCl₂ | 80 | 65.4 | 26.0 | 3.5 |

Data compiled from various sources, including patents and academic publications.

Experimental Protocols

Protocol 1: Laboratory Scale Bromination of Benzene using Iron(III) Bromide

Materials:

-

Benzene (reagent grade)

-

Bromine

-

Iron(III) bromide (anhydrous)

-

Sodium hydroxide solution (5% w/v)

-

Anhydrous calcium chloride

-

Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL (0.56 mol) of dry benzene and 1 g of anhydrous iron(III) bromide.

-

From the dropping funnel, add 16 mL (0.31 mol) of bromine dropwise over 30 minutes. The reaction is exothermic, and the flask should be cooled in an ice bath to maintain a gentle reflux. Hydrogen bromide gas will be evolved and should be directed to a gas trap.

-

After the addition is complete, warm the mixture to room temperature and stir for an additional 30 minutes.

-

Slowly pour the reaction mixture into 100 mL of cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer successively with 50 mL of water and 50 mL of 5% sodium hydroxide solution to remove unreacted bromine and hydrogen bromide.

-

Wash again with 50 mL of water and then dry the organic layer over anhydrous calcium chloride.

-

Filter the drying agent and purify the crude bromobenzene by distillation, collecting the fraction boiling at 155-157 °C. The expected yield is approximately 65-75%.

The Sandmeyer and Gattermann Reactions: Halogenation via Diazonium Salts

While direct halogenation is effective for many substrates, its utility can be limited by issues of regioselectivity and the harshness of the reaction conditions. The development of reactions involving diazonium salt intermediates provided a milder and often more selective route to a wide variety of halogenated benzenes.

Discovery of the Sandmeyer Reaction

In 1884, the Swiss chemist Traugott Sandmeyer made a serendipitous discovery while attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide. Instead of the expected product, he isolated chlorobenzene in good yield. He correctly deduced that the copper(I) salt was catalyzing the replacement of the diazonium group with a chloride ion. This reaction, now known as the Sandmeyer reaction, proved to be a general method for the introduction of halides (Cl, Br) and other nucleophiles (CN) onto an aromatic ring.

The Gattermann Reaction: A Useful Variation

A few years after Sandmeyer's discovery, the German chemist Ludwig Gattermann developed a modification in which copper powder is used in the presence of the corresponding halogen acid (e.g., Cu/HCl or Cu/HBr). While the Gattermann reaction often gives lower yields than the Sandmeyer reaction, it can be advantageous in certain situations. It is now understood that in the Gattermann reaction, the copper powder is oxidized in situ to the active copper(I) species.

Table 3: Comparison of Yields for the Sandmeyer and Gattermann Reactions

| Starting Amine | Halogenating Agent (Sandmeyer) | Yield (%) | Halogenating Agent (Gattermann) | Yield (%) |

| Aniline | CuCl/HCl | 74-79 | Cu/HCl | 40-50 |

| p-Toluidine | CuBr/HBr | ~80 | Cu/HBr | ~60 |

| o-Nitroaniline | CuCl/HCl | ~90 | Cu/HCl | ~75 |

| Aniline | CuCN/KCN | 64-70 | Cu/KCN | 40-50 |

Yields are approximate and can vary based on specific reaction conditions.

Reaction Mechanism

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. The key steps are:

-

Diazotization: A primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a relatively stable arenediazonium salt.

-

Single Electron Transfer (SET): The copper(I) catalyst transfers a single electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.

-

Halogen Transfer: The aryl radical abstracts a halogen atom from a copper(II) halide species, forming the final aryl halide product and regenerating the copper(I) catalyst.

Experimental Protocols

Protocol 2: Synthesis of Chlorobenzene from Aniline via the Sandmeyer Reaction

Materials:

-

Aniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Copper(I) chloride

-

Ice

-

Steam distillation apparatus

-

Separatory funnel

-

Anhydrous calcium chloride

Procedure:

Part A: Diazotization of Aniline

-

In a 500 mL flask, dissolve 18.6 g (0.2 mol) of aniline in 60 mL of concentrated hydrochloric acid and 60 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve 14 g (0.2 mol) of sodium nitrite in 40 mL of water and cool the solution to 0 °C.

-

Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not rise above 5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue color indicates excess nitrous acid).

Part B: Sandmeyer Reaction

-

In a 1 L flask, dissolve 20 g (0.2 mol) of copper(I) chloride in 100 mL of concentrated hydrochloric acid.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the copper(I) chloride solution. Nitrogen gas will evolve.

-

After the initial vigorous reaction subsides, gently warm the mixture on a water bath to about 50 °C until the evolution of nitrogen ceases.

-

Allow the mixture to cool to room temperature.

Part C: Isolation and Purification

-

Set up a steam distillation apparatus and steam distill the reaction mixture until no more oily drops of chlorobenzene are collected in the distillate.

-

Transfer the distillate to a separatory funnel and wash the organic layer with 50 mL of dilute sodium hydroxide solution, followed by 50 mL of water.

-

Dry the chlorobenzene over anhydrous calcium chloride.

-

Filter and distill the crude product, collecting the fraction boiling at 131-132 °C. The expected yield is 74-79%.

Visualizing the Historical and Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the historical progression of key discoveries and the mechanistic pathways of the reactions discussed.

Caption: A timeline of key discoveries in the halogenation of benzene.

Caption: Mechanism of Electrophilic Aromatic Bromination.

Caption: Experimental workflow for the Sandmeyer reaction.

Conclusion

The discovery and development of methods to synthesize halogenated benzene intermediates represent a pivotal chapter in the history of organic chemistry. From the brute-force, yet effective, direct electrophilic halogenation to the more subtle and versatile Sandmeyer and Gattermann reactions, these transformations have provided chemists with a powerful toolkit for the construction of functionalized aromatic systems. The principles established by the pioneers in this field continue to underpin modern synthetic strategies, and a thorough understanding of this history and the associated experimental techniques remains essential for researchers in drug discovery and development. The ongoing refinement of these classic reactions, with a focus on improving yields, selectivity, and environmental sustainability, ensures that the legacy of these early discoveries will continue to shape the future of chemical synthesis.

chemical structure and stereochemistry of 2-Bromo-4-chloro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of 2-Bromo-4-chloro-1-iodobenzene. It includes detailed experimental protocols for its synthesis and characterization, alongside relevant data presented in a clear and accessible format.

Chemical Structure and Stereochemistry

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₃BrClI. The structure consists of a benzene ring substituted with one bromine, one chlorine, and one iodine atom.

IUPAC Name: this compound.[1][2]

Stereochemistry: The molecule is achiral and does not have any stereocenters. Therefore, it does not exhibit stereoisomerism.

A Note on IUPAC Nomenclature: According to the lowest locant rule for polysubstituted benzenes, where the locant set is {1, 2, 4}, priority is typically given to the substituent that appears first alphabetically ("Bromo"). This would suggest a name such as "1-Bromo-2-chloro-4-iodobenzene". However, the compound with CAS number 31928-44-6 is consistently referred to as "this compound" in chemical supplier databases. This guide will adhere to the commonly used name associated with the specified CAS number.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data has been compiled from various chemical suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClI | [1][2] |

| Molecular Weight | 317.35 g/mol | [2] |

| Appearance | White to yellow or brown powder/crystalline solid | [3] |

| Melting Point | 39-44 °C | [3] |

| Boiling Point | 286.9 °C (predicted) | |

| Purity | >96.0% (GC) to 98% | |

| Storage Temperature | Room Temperature or 2-8 °C | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-bromo-4-chloroaniline.

Materials:

-

2-Bromo-4-chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bisulfite (NaHSO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel

-

Hexane

Procedure:

-

Diazotization:

-

Suspend 2-bromo-4-chloroaniline in a mixture of concentrated HCl and water.

-

Cool the suspension to -15 °C using a dry ice/acetone bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0 °C.

-

Stir the mixture for 30 minutes to form the diazonium salt solution.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution at room temperature.

-

Stir the reaction mixture for several hours to overnight.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the organic layer with a sodium bisulfite solution to remove excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure this compound.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Protocols

3.2.1. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups and confirm the aromatic structure. An Attenuated Total Reflectance (ATR) FT-IR spectrum is available on SpectraBase.[5]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Expected Absorptions:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-H in-plane and out-of-plane bending (aromatic): Below 1300 cm⁻¹

-

C-I, C-Br, C-Cl stretching: In the fingerprint region, typically below 1000 cm⁻¹

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the precise arrangement of hydrogen and carbon atoms in the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum.

-

The three protons on the benzene ring are expected to appear as distinct signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns determined by their coupling to each other.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon NMR spectrum.

-

Six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached halogen substituents.

-

3.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source.

-

Sample Preparation: Introduce a small amount of the sample into the ion source, either directly via a solids probe or after separation by Gas Chromatography (GC).

-

Data Acquisition:

-

Acquire the mass spectrum.

-

The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (317.35 g/mol ).

-

The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine, one chlorine, and one iodine atom.

-

Fragment ions corresponding to the loss of halogen atoms or other parts of the molecule may also be observed.

-

Logical Relationship of Substituents

Caption: Positional relationship of substituents on the benzene ring.

References

fundamental reactivity of aryl halides with three different halogens

An In-Depth Technical Guide to the Fundamental Reactivity of Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl halides are fundamental building blocks in modern organic synthesis, serving as crucial precursors for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The nature of the halogen substituent (fluorine, chlorine, bromine, or iodine) on the aromatic ring profoundly influences the reactivity of the carbon-halogen (C-X) bond. Understanding these reactivity differences is paramount for reaction design, optimization, and the strategic planning of synthetic routes in drug development. This guide provides a detailed examination of the core principles governing the reactivity of aryl fluorides, chlorides, and bromides in two major classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Core Physicochemical Properties of the Aryl-Halogen Bond

The reactivity of an aryl halide is intrinsically linked to the properties of its C-X bond. Key factors include bond length, bond strength (measured by bond dissociation energy), and polarity, which arise from the electronegativity difference between carbon and the halogen.

The C-X bond length increases with the size of the halogen atom, while the bond strength generally decreases.[1][2] Consequently, the carbon-iodine bond is the longest and weakest, making it the most reactive in processes where C-X bond cleavage is rate-determining, whereas the carbon-fluorine bond is the shortest and strongest.[3][4]

| Property | Aryl Fluoride (Ar-F) | Aryl Chloride (Ar-Cl) | Aryl Bromide (Ar-Br) | Aryl Iodide (Ar-I) |

| C-X Bond Dissociation Energy (kJ/mol) | ~548 | ~427 | ~364 | ~305 |

| Typical C-X Bond Length (Å) | ~1.35 | ~1.74 | ~1.90 | ~2.10 |

| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

Data compiled from multiple sources.[1][2][5] Note that exact values can vary slightly based on the specific aromatic system.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstone methodologies in pharmaceutical development for forming carbon-carbon and carbon-heteroatom bonds.[6][7][8] The reactivity of aryl halides in these transformations is dominated by the initial, and often rate-determining, step: oxidative addition of the aryl halide to a low-valent palladium(0) complex.[7][9][10]

The general catalytic cycle involves three primary steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate.[11][12]

-

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[13]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.[12][14]

The ease of oxidative addition is directly related to the C-X bond strength. Consequently, the reactivity trend for most cross-coupling reactions is:

Ar-I > Ar-Br > Ar-OTf > Ar-Cl >> Ar-F [11][15][16]

-

Aryl Bromides (and Iodides): These are the most common substrates due to their high reactivity. Oxidative addition occurs under relatively mild conditions.[17][18]

-

Aryl Chlorides: Due to a stronger C-Cl bond, these substrates are significantly less reactive.[13][19] Their use requires more forcing conditions or, more commonly, specialized catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that generate a more electron-rich, and thus more reactive, Pd(0) center.[12][19][20]

-

Aryl Fluorides: The exceptional strength of the C-F bond makes aryl fluorides largely unreactive in standard cross-coupling reactions. Their activation remains a significant challenge in synthetic chemistry, though specialized methods are emerging.[8]

Summary of Relative Reactivity

| Reaction | General Reactivity Trend | Notes |

| Suzuki-Miyaura Coupling | Ar-I > Ar-Br >> Ar-Cl | Aryl chlorides require electron-rich, bulky phosphine ligands and stronger bases for efficient coupling.[13][17] |

| Buchwald-Hartwig Amination | Ar-Br > Ar-Cl > Ar-I | While the general trend holds for oxidative addition, aryl iodides can sometimes be challenging due to catalyst inhibition by the generated iodide ion.[21] Specialized ligands are crucial for aryl chlorides.[12] |

| Sonogashira Coupling | Ar-I > Ar-OTf > Ar-Br >> Ar-Cl | Aryl iodides often react at room temperature, while bromides may require heating.[15][22] Chlorides are very challenging substrates.[22] |

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, the reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) follows a different trend, provided the aromatic ring is activated by at least one strong electron-withdrawing group (e.g., -NO₂) at the ortho or para position.[23]

The SNAr mechanism is a two-step addition-elimination process:

-

Addition: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is typically rate-determining.[24]

-

Elimination: The aromaticity is restored by the expulsion of the halide leaving group.[24]

The reactivity trend for SNAr is often the reverse of that seen in cross-coupling:

Ar-F > Ar-Cl > Ar-Br > Ar-I [24][25]

This counterintuitive order is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-X bond. The highly electronegative fluorine atom strongly polarizes the C-F bond and powerfully stabilizes the negative charge of the intermediate Meisenheimer complex through its inductive effect.[24][25] This stabilization lowers the activation energy for the first step, leading to a faster overall reaction rate, despite fluorine being a poor leaving group in other contexts.[24]

Key Experimental Protocols

The following protocols are representative examples illustrating the different conditions required for activating aryl bromides and chlorides.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

-

Objective: To couple 4-bromotoluene with phenylboronic acid.

-

Reagents:

-

4-bromotoluene (1.0 mmol, 1.0 eq)

-

Phenylboronic acid (1.2 mmol, 1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

-

Toluene/Water (4:1 mixture, 5 mL)

-

-

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere supply (Nitrogen or Argon)

-

-

Procedure:

-

To the reaction flask, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

-

Objective: To couple 4-chlorotoluene with morpholine using a modern catalyst system.

-

Reagents:

-

4-chlorotoluene (1.0 mmol, 1.0 eq)

-

Morpholine (1.2 mmol, 1.2 eq)

-

Second-generation Buchwald precatalyst (e.g., XPhos Pd G2) (0.01 mmol, 1 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq)

-

Anhydrous toluene (3 mL)

-

-

Equipment:

-

Glovebox or Schlenk line for handling air-sensitive reagents

-

Sealed reaction tube or flask

-

Magnetic stirrer and hotplate

-

-

Procedure:

-

Inside a glovebox, add the XPhos Pd G2 precatalyst and sodium tert-butoxide to the reaction tube.

-

Add 4-chlorotoluene, morpholine, and anhydrous toluene.

-

Seal the tube tightly and remove it from the glovebox.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-18 hours.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the product by flash column chromatography.

-

Conclusion

The fundamental reactivity of aryl halides is dictated by the intrinsic properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, where C-X bond cleavage via oxidative addition is paramount, reactivity follows the trend of decreasing bond strength: Ar-I > Ar-Br >> Ar-Cl. The activation of less reactive but more abundant aryl chlorides has been a major focus of catalyst development. Conversely, in SNAr reactions, the trend is inverted (Ar-F > Ar-Cl > Ar-Br) due to the dominant role of the halogen's electronegativity in stabilizing the rate-determining Meisenheimer intermediate. A thorough understanding of these principles is essential for professionals in drug development and chemical research to devise efficient, cost-effective, and robust synthetic strategies.

References

- 1. adichemistry.com [adichemistry.com]

- 2. byjus.com [byjus.com]

- 3. sydney.edu.au [sydney.edu.au]

- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Yoneda Labs [yonedalabs.com]

- 18. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 25. Aryl fluorides react faster than aryl chlorides, bromides, and iodides in.. [askfilo.com]

2-Bromo-4-chloro-1-iodobenzene safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-chloro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound, a halogenated aromatic compound utilized in organic synthesis and drug discovery. The information is compiled to assist laboratory personnel in minimizing exposure risks and ensuring safe operational procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 31928-44-6 | [1][2] |

| Molecular Formula | C₆H₃BrClI | [3] |

| Molecular Weight | 317.35 g/mol | [4] |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [2] |

| Melting Point | 39°C to 44°C | [5] |

| Purity | >96.0% (GC) | [2] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[7]

GHS Hazard Statements:

-

H302: Harmful if swallowed[4]

-

H312: Harmful in contact with skin[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H332: Harmful if inhaled[4]

-

H335: May cause respiratory irritation[7]

Experimental Protocols for Hazard Assessment